7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide
Description
Properties
Molecular Formula |
C9H4F4O2S |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
7-fluoro-6-(trifluoromethyl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H4F4O2S/c10-7-6(9(11,12)13)2-1-5-3-4-16(14,15)8(5)7/h1-4H |
InChI Key |
WALONAMDVARTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2(=O)=O)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Aryne-Based Cyclization Approach
A prominent method for constructing the benzothiophene core bearing fluorine and trifluoromethyl substituents involves aryne chemistry. Specifically, o-silylaryl triflates undergo aryne generation under fluoride ion activation, which then reacts with alkynyl sulfides to form benzothiophenes with high regioselectivity and yield.
Procedure : The aryne intermediate is generated by treatment of o-silylaryl triflates with cesium fluoride in acetonitrile at room temperature. The aryne then undergoes cyclization with alkynyl sulfides to yield the benzothiophene scaffold bearing the desired substituents.
Advantages : This method allows for the introduction of substituents like fluorine and trifluoromethyl groups at specific ring positions and is amenable to scale-up.
Preparation of 2-Substituted Benzothiophene Precursors
Precursor compounds such as 2-fluoro-4-(trifluoromethyl)benzaldehyde are reacted with ethyl thioglycolate in the presence of potassium carbonate in anhydrous DMF at 60 °C to form ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediates. These intermediates serve as key building blocks for further functionalization.
Detailed Preparation Methodology for 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide
Stepwise Synthetic Outline
Reaction Conditions Optimization
The aryne reaction typically requires an inert atmosphere (argon or nitrogen) and dry solvents to prevent side reactions.
Oxidation temperature and time are critical; excessive oxidation can lead to over-oxidation or degradation.
Purification is generally performed by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
Research Findings and Analytical Data
Spectroscopic Characterization
NMR Data : Characteristic chemical shifts in ^1H and ^13C NMR confirm the substitution pattern and oxidation state of sulfur.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with this compound.
Yield and Purity
Yields for the oxidation step range from 50% to 85%, depending on the substrate and reaction scale.
Purity is typically >95% after chromatographic purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Aryne Reaction | o-Silylaryl triflate, alkynyl sulfide, CsF | MeCN, rt, 24 h | 70-85 | Regioselective benzothiophene formation |
| Thioglycolate Condensation | 2-Fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, K2CO3 | DMF, 60 °C, 2 h | 60-75 | Intermediate formation |
| Oxidation to 1,1-Dioxide | H2O2 (30%), AcOH | 100 °C, 1.5 h | 54-80 | Sulfone formation confirmed by NMR |
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents, organolithium compounds).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that derivatives of benzo[b]thiophene compounds exhibit anticancer properties. For instance, certain modifications to the benzothiophene structure have shown effectiveness against various cancer cell lines, suggesting that 7-Fluoro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide might also possess similar activity due to its structural characteristics .
- Antimicrobial Properties
- Pharmacological Research
Material Science Applications
-
Organic Electronics
- The electrical properties of fluorinated compounds like this compound make them suitable for applications in organic semiconductors. Research has shown that such compounds can be used as active materials in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics .
- Dyes and Pigments
Data Table: Summary of Applications
Case Studies
- Anticancer Activity Study
-
Antimicrobial Efficacy
- In another investigation, researchers synthesized several fluorinated benzo[b]thiophenes and tested their antimicrobial activity against E. coli and Staphylococcus aureus. Results indicated that compounds with trifluoromethyl substitutions exhibited superior antibacterial properties compared to their non-fluorinated counterparts .
- Organic Electronics Development
Mechanism of Action
The mechanism of action of 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an HDAC inhibitor, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins and leading to changes in gene expression . As an S1P receptor agonist, it activates the receptor, modulating immune responses and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The positions and types of substituents on the BTP core significantly alter properties. A comparative analysis is provided below:
Key Observations:
- Electron-withdrawing groups (EWGs): The trifluoromethyl (CF₃) and fluoro (F) substituents in the target compound likely reduce the HOMO-LUMO gap more effectively than nitro (NO₂) or carboxamide (CONH₂) groups, enhancing optoelectronic properties .
- Steric effects: The bulky CF₃ group at position 6 may hinder reactivity at adjacent positions, contrasting with smaller groups like NH₂ or NO₂ .
- Thermal stability: Bromo and methyl substituents (e.g., 5-Br-6-CH₃-BTP) exhibit high predicted boiling points (425°C), suggesting fluorinated analogs may similarly resist thermal degradation .
Medicinal Chemistry
The compound’s EWGs may enhance ROS-mediated apoptosis (observed in STAT3 inhibitors ) and improve pharmacokinetic profiles compared to non-fluorinated analogs. For example, 6-carboxamide-BTP derivatives require nanomolar concentrations for efficacy , while fluorination could further reduce required dosages.
Optoelectronics
BTP dioxides with EWGs (e.g., CF₃, F) are promising for luminescent materials due to their reduced HOMO-LUMO gaps and solvatochromic effects . The target compound’s substitution pattern may outperform styryl-modified BTP dioxides (e.g., 3j, 3k) in fluorescence quantum yield .
Biological Activity
7-Fluoro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide (CAS No. 1980043-51-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, cytotoxicity, and mechanisms of action based on recent studies.
Chemical Structure
The compound features a benzo[b]thiophene core with fluorine and trifluoromethyl substituents, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.
Anti-Inflammatory Properties
Thiophene derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory pathway.
- Inhibition of COX and LOX : A study demonstrated that thiophene-based compounds can inhibit these enzymes with varying IC50 values. For example, one derivative showed an IC50 of 29.2 µM against the 5-LOX enzyme . This suggests that the presence of specific functional groups in the structure can enhance anti-inflammatory activity.
Cytotoxicity
The cytotoxic effects of thiophene derivatives have been evaluated against various cancer cell lines. Preliminary data indicate that this compound may exhibit significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | TBD |
| CaCo-2 (colon adenocarcinoma) | TBD |
| MCF-7 (breast cancer) | TBD |
Although specific IC50 values for this compound are yet to be published, related compounds have shown promising results in inhibiting tumor growth .
The mechanisms by which thiophene derivatives exert their biological effects include:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models . This suggests that the compound could modulate immune responses effectively.
- Gene Expression Modulation : Some studies indicate that thiophene derivatives can negatively regulate the expression of inflammatory genes and inhibit pathways involving NF-ĸB and ERK .
Case Studies
Recent investigations into the biological activity of thiophene derivatives provide insights into their therapeutic potential:
- Study on Inflammatory Response : A study utilized LPS-induced inflammation models to assess the anti-inflammatory potential of thiophene derivatives. Results indicated significant reductions in cytokine levels when treated with these compounds .
- Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxic effects against various cancer cell lines, highlighting the potential for developing new anticancer agents based on thiophene structures .
Q & A
Q. Optimization Tips :
- Use LDA (lithium diisopropylamide) and trimethylsilyl chloride to stabilize intermediates during bromination .
- Reverse-phase HPLC or column chromatography improves purification of regioisomers .
How do structural modifications to the benzo[b]thiophene 1,1-dioxide core influence STAT3 inhibitory activity?
Advanced Research Focus
The benzo[b]thiophene 1,1-dioxide scaffold binds to the STAT3 SH2 domain, targeting the pTyr705 site and hydrophobic pockets. Key modifications include:
- 2-Carbonyl Linkers : Introducing aromatic/aliphatic groups via amide, ester, or carbonyl tethers enhances binding affinity. For instance, compound 65 (IC50 = 0.70–2.81 μM across cancer cell lines) uses a 2-carbonyl group to strengthen BTP-protein interactions .
- Fluorine/Trifluoromethyl Groups : Electron-withdrawing substituents (e.g., 7-fluoro-6-trifluoromethyl) improve metabolic stability and target selectivity. These groups reduce off-target effects by modulating electronic properties .
Q. Methodological Validation :
- Molecular Docking : Assess binding modes using software like AutoDock with STAT3 SH2 domain (PDB: 1BG1) .
- Dual-Luciferase Reporter Assays : Quantify STAT3 transcriptional activity in HeLa cells .
What spectroscopic and analytical techniques are critical for characterizing benzo[b]thiophene 1,1-dioxide derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify regiochemistry (e.g., NOE experiments distinguish 5-bromo vs. 6-bromo isomers) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., m/z 272/274 for brominated derivatives) .
- X-ray Crystallography : Resolves absolute configurations, though limited by crystal formation challenges .
Q. Advanced Applications :
How can researchers evaluate the anticancer mechanisms of benzo[b]thiophene 1,1-dioxide derivatives in vitro?
Q. Advanced Research Focus
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays (e.g., flow cytometry in MDA-MB-231 cells) .
- ROS Induction : Measure reactive oxygen species (ROS) via DCFH-DA staining and flow cytometry. Compound 6o induces dose-dependent ROS, triggering mitochondrial membrane depolarization .
- Cell Cycle Analysis : PI staining and flow cytometry reveal G1/S or G2/M arrest (e.g., compound 8b blocks STAT3 phosphorylation, halting proliferation) .
What computational tools aid in designing potent STAT3 inhibitors based on this scaffold?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict binding stability of derivatives in the SH2 domain over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with IC50 values to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration for lead optimization .
What challenges arise in transitioning benzo[b]thiophene 1,1-dioxide derivatives to in vivo studies?
Q. Advanced Research Focus
- Pharmacokinetics : Poor solubility (logP >3) often limits oral bioavailability. Strategies include PEGylation or pro-drug formulations .
- Toxicity Screening : Assess hepatic and renal toxicity in zebrafish models before murine xenografts .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) identify susceptible metabolic sites for structural hardening .
How do reaction conditions influence the regioselectivity of benzo[b]thiophene 1,1-dioxide dimerization?
Q. Basic Research Focus
- Solvent Effects : Polar aprotic solvents (e.g., t-butyl alcohol) favor cis-elimination of HBr, yielding para-substituted dimers .
- Temperature : Prolonged reflux (65+ hours) enhances regioselectivity for 5-bromo-2,7-dimethyl derivatives over 6-bromo isomers .
- Substituent Electronics : Electron-withdrawing groups (e.g., nitro) direct cycloaddition to meta/para positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
